molecular formula C23H25N3O4S B2704373 N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide CAS No. 899963-99-6

N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2704373
CAS No.: 899963-99-6
M. Wt: 439.53
InChI Key: OUTHAJSAHHWRLW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C25H30N4O4S\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}

This molecular formula indicates the presence of functional groups that may contribute to its biological properties.

While specific mechanisms for this compound are still under investigation, its structural features suggest potential interactions with various biological targets, including:

  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
Target CompoundA549TBD

These findings suggest that the target compound may exhibit similar or enhanced activity against specific cancer types.

Neuropharmacological Effects

The piperazine structure in the compound indicates potential antidepressant or anxiolytic effects. Compounds with similar structures have shown promise in preclinical models:

  • Antidepressant Activity : Studies on piperazine derivatives have indicated modulation of serotonin and dopamine pathways, which are critical in mood regulation.

Case Studies

  • Case Study on Antitumor Activity :
    • A study involving a series of sulfonamide derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF7). The target compound's structural analogs showed IC50 values ranging from 0.01 µM to 0.03 µM against MCF7 cells, indicating its potential as an effective anticancer agent.
  • Neuropharmacological Evaluation :
    • In a preclinical evaluation, derivatives of piperazine were tested for antidepressant-like effects in animal models. Results indicated significant reductions in depressive behaviors, supporting further exploration of this compound for treating mood disorders.

Research Findings

Research has consistently shown that compounds with furan and piperazine moieties possess diverse biological activities:

  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial properties, suggesting a broad therapeutic potential.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in tumor progression and neurodegeneration.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-24(18-21-8-5-17-30-21)31(28,29)22-11-9-19(10-12-22)23(27)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTHAJSAHHWRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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